Cas no 2171749-94-1 (4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid)

4-{(tert-Butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a carboxyl functionality on a substituted oxane ring. The Boc group enhances stability, making it suitable for peptide synthesis and other applications requiring controlled deprotection. The ethyl-substituted oxane ring contributes to steric and electronic modulation, which can influence reactivity and selectivity in synthetic pathways. This compound is particularly valuable in medicinal chemistry and organic synthesis, where its structural features enable precise functionalization while minimizing side reactions. Its well-defined protection strategy and compatibility with standard coupling reagents make it a versatile intermediate for complex molecule construction.
4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid structure
2171749-94-1 structure
Product name:4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid
CAS No:2171749-94-1
MF:C13H23NO5
Molecular Weight:273.325424432755
CID:6461415
PubChem ID:165824256

4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid
    • 4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
    • 2171749-94-1
    • EN300-1592378
    • インチ: 1S/C13H23NO5/c1-5-13(10(15)16)8-9(6-7-18-13)14-11(17)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
    • InChIKey: VVBBIKBNPJVXDQ-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1(C(=O)O)CC)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 273.15762283g/mol
  • 同位素质量: 273.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 349
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 84.9Ų

4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1592378-0.1g
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
0.1g
$1484.0 2023-06-04
Enamine
EN300-1592378-0.5g
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
0.5g
$1619.0 2023-06-04
Enamine
EN300-1592378-10000mg
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
10000mg
$7250.0 2023-09-23
Enamine
EN300-1592378-0.25g
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
0.25g
$1551.0 2023-06-04
Enamine
EN300-1592378-10.0g
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
10g
$7250.0 2023-06-04
Enamine
EN300-1592378-2.5g
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
2.5g
$3304.0 2023-06-04
Enamine
EN300-1592378-0.05g
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
0.05g
$1417.0 2023-06-04
Enamine
EN300-1592378-2500mg
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
2500mg
$3304.0 2023-09-23
Enamine
EN300-1592378-250mg
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
250mg
$1551.0 2023-09-23
Enamine
EN300-1592378-1000mg
4-{[(tert-butoxy)carbonyl]amino}-2-ethyloxane-2-carboxylic acid
2171749-94-1
1000mg
$1686.0 2023-09-23

4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid 関連文献

4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acidに関する追加情報

Introduction to 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid (CAS No. 2171749-94-1)

4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid, identified by the CAS number 2171749-94-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to a class of molecules that feature both protective and functional groups, making it a versatile intermediate in the synthesis of more complex biomolecules. The presence of a tert-butoxy carbonyl (Boc) group and an ethyloxane moiety imparts unique reactivity and stability, which are highly valuable in medicinal chemistry applications.

The Boc group is widely employed in peptide synthesis as an amino acid protecting group, providing stability under basic conditions while allowing selective deprotection under acidic conditions. This characteristic makes 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid a valuable building block for constructing peptidomimetics and other bioactive molecules. The ethyloxane ring, on the other hand, introduces a flexible ether linkage that can enhance solubility and bioavailability in drug candidates. Such structural features are increasingly recognized for their role in modulating pharmacokinetic properties, which is a critical consideration in modern drug design.

In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery, particularly those derived from non-proteinogenic amino acids or modified heterocycles. The ethyloxane moiety, for instance, has been explored as a substitute for traditional side chains in peptidomimetics, offering advantages such as reduced immunogenicity and improved metabolic stability. This aligns with the broader trend toward designing drugs with enhanced pharmacological profiles. The incorporation of such modified building blocks into therapeutic agents has shown promise in addressing challenges related to drug resistance and off-target effects.

The utility of 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid extends beyond its role as a synthetic intermediate. Recent studies have demonstrated its potential application in the development of enzyme inhibitors and receptor ligands. For example, derivatives of this compound have been investigated as modulators of enzyme activity in therapeutic pathways associated with inflammation and cancer. The protective nature of the Boc group ensures that reactive intermediates are stabilized during synthetic procedures, allowing for precise functionalization at desired positions. This level of control is essential for generating high-quality molecular libraries for structure-activity relationship (SAR) studies.

The synthesis of 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid typically involves multi-step organic transformations, including nucleophilic substitution reactions and protection-deprotection strategies. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity. These approaches are particularly relevant in industrial-scale production, where efficiency and reproducibility are paramount. The compound’s stability under various reaction conditions makes it an attractive choice for researchers seeking reliable intermediates for complex molecular architectures.

From a biochemical perspective, the presence of both polar and non-polar regions in 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid contributes to its favorable solubility profile across multiple solvents. This property is advantageous when formulating drug candidates intended for oral or parenteral administration. Additionally, the compound’s compatibility with standard peptide coupling reagents allows for seamless integration into existing synthetic workflows. Such versatility underscores its importance as a tool compound in medicinal chemistry research.

In conclusion, 4-{(tert-butoxy)carbonylamino}-2-ethyloxane-2-carboxylic acid (CAS No. 2171749-94-1) represents a significant advancement in the field of synthetic chemistry and drug development. Its unique structural features—combining the protective capabilities of the Boc group with the functional flexibility of the ethyloxane moiety—make it an indispensable reagent for constructing complex biomolecules. As research continues to uncover new applications for this compound, its role in pharmaceutical innovation is expected to expand further, contributing to the discovery of next-generation therapeutics.

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